molecular formula C21H17ClN2O3S B2575855 4-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol CAS No. 941895-92-7

4-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol

Cat. No.: B2575855
CAS No.: 941895-92-7
M. Wt: 412.89
InChI Key: KZWAEKCNRFBIRB-UHFFFAOYSA-N
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Description

This compound, 4-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol, is a potent and selective inhibitor of the c-Jun N-terminal Kinase (JNK) family, with particular efficacy against JNK3. Its primary research value lies in its utility for probing the complex roles of JNK signaling pathways in cellular stress response, apoptosis, and inflammatory processes. The design of this molecule incorporates a rigid, fused pyrazolo-oxazine heterocyclic system, which contributes to its high binding affinity and selectivity within the ATP-binding site of the kinase. Researchers employ this inhibitor to elucidate the mechanistic underpinnings of JNK activation in models of neurological disorders, such as Parkinson's disease, where JNK3 is predominantly expressed and is a key mediator of neuronal apoptosis . Furthermore, its application extends to cancer research, where sustained JNK activity is implicated in both pro-apoptotic and pro-survival signaling, making it a critical tool for dissecting context-dependent cell fate decisions. By selectively inhibiting JNK, this compound enables the investigation of c-Jun phosphorylation and subsequent transcriptional activation, providing crucial insights for target validation and drug discovery efforts in a range of pathological conditions.

Properties

IUPAC Name

4-(9-chloro-5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S/c1-26-19-9-12(4-6-17(19)25)15-11-16-14-10-13(22)5-7-18(14)27-21(24(16)23-15)20-3-2-8-28-20/h2-10,16,21,25H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWAEKCNRFBIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=CS5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and therapeutic implications of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C18H16ClN3O2S , with a molecular weight of 357.86 g/mol . It contains a complex heterocyclic structure featuring a pyrazolo[1,5-c][1,3]oxazine core, which is known for its diverse biological properties.

PropertyValue
Molecular FormulaC18H16ClN3O2S
Molecular Weight357.86 g/mol
IUPAC Name4-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to the one have demonstrated significant activity against various bacterial strains. A study reported that pyrazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against resistant bacterial strains .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been extensively documented. In vitro assays indicated that certain derivatives possess IC50 values ranging from 0.02 to 0.04 µM against cyclooxygenase enzymes (COX-1 and COX-2), surpassing the efficacy of standard anti-inflammatory drugs like diclofenac . The specific compound under review may exhibit similar or enhanced anti-inflammatory activity due to its structural features.

Anticancer Potential

The anticancer properties of pyrazole derivatives are another area of interest. Research has shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For example, certain substituted pyrazoles were found to induce cell cycle arrest and apoptosis in various cancer cell lines . The compound's unique structure may contribute to its ability to interact with specific molecular targets involved in cancer progression.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.
  • Cellular Signaling Modulation : By affecting signaling pathways like NF-kB and MAPK, it can alter cell proliferation and survival.
  • Antioxidant Activity : The presence of phenolic groups suggests potential antioxidant properties that can protect cells from oxidative stress.

Case Studies

Several case studies have illustrated the therapeutic potential of similar compounds:

  • Study on Anti-inflammatory Activity : A derivative with a similar structure was tested for its anti-inflammatory effects in vivo using a rat model of arthritis. Results showed significant reduction in inflammation markers compared to controls .
  • Anticancer Study : Another study evaluated a related pyrazole derivative in breast cancer cell lines and reported a dose-dependent decrease in cell viability alongside increased apoptosis markers .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, related compounds have shown efficacy against various cancer cell lines, including HeLa cells, with IC50 values around 25 µM . This suggests a potential for development as an anticancer agent through structural modifications to enhance potency and selectivity.

Antimicrobial Properties

Compounds similar to 4-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol have been evaluated for their antimicrobial activity. The presence of the thiophene ring is believed to contribute to enhanced interaction with microbial targets, potentially offering a new avenue for antibiotic development in the face of rising resistance .

Anti-inflammatory Effects

Research indicates that certain derivatives possess anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films could be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Studies are ongoing to assess its conductivity and stability under operational conditions.

Photovoltaic Cells

Research into the use of this compound in dye-sensitized solar cells (DSSCs) has shown promising results. The compound's ability to absorb light effectively and convert it into electrical energy positions it as a potential dye in solar energy applications .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the synthesis and evaluation of various derivatives based on this compound. The derivatives were tested against multiple cancer cell lines, revealing that modifications at specific positions significantly improved their anticancer activity. The study concluded that further optimization could lead to promising therapeutic agents against malignancies .

Case Study 2: Antimicrobial Activity

In another investigation, researchers synthesized several analogs and assessed their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives exhibited potent activity comparable to established antibiotics, suggesting their potential use in treating bacterial infections resistant to conventional therapies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes critical differences between the target compound and analogs from the evidence:

Compound ID Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Benzo[e]pyrazolo[1,5-c][1,3]oxazine 9-Cl, 5-(thiophen-2-yl), 4-(2-methoxyphenyl) C₂₂H₁₇ClN₂O₃S ~432.9 Thiophene (S-heterocycle), phenolic -OH for H-bonding, moderate lipophilicity.
Same core 9-Cl, 5-(2,3,4-trimethoxyphenyl), 2-(4-methoxyphenyl) C₂₆H₂₅ClN₂O₅ 480.945 High methoxy content increases lipophilicity; potential for enhanced CNS penetration.
Same core 9-Cl, 5-(4-ethoxyphenyl), 2-(2-furyl) C₂₃H₂₁ClN₂O₃ ~432.9 Ethoxy group (slower metabolism vs. methoxy); furyl (O-heterocycle) reduces π-stacking vs. S.
Same core 9-Cl, 5-(2,5-dimethoxyphenyl), 2-(thiophen-2-yl) C₂₃H₂₁ClN₂O₄S ~480.9 Dimethoxy enhances lipophilicity; thiophene retained but paired with electron-rich aryl group.
Same core 5-[4-(4-chlorobenzyloxy)phenyl], 7-methoxy, 2-phenyl C₃₁H₂₆ClN₃O₃ ~532.0 Bulky chlorobenzyloxy group reduces solubility; phenyl lacks H-bonding capacity.
Same core 9-Br, 5-[4-(benzyloxy)phenyl], 2-(4-ethoxyphenyl) C₃₃H₂₉BrN₂O₃ ~599.5 Bromo (larger than Cl) increases steric hindrance; benzyloxy adds hydrophobicity.

Key Comparative Insights

Electronic and Steric Effects: The thiophene substituent in the target compound and facilitates sulfur-mediated interactions (e.g., π-stacking, van der Waals forces) compared to furyl () or purely aromatic groups () .

Lipophilicity and Solubility: The target compound’s phenolic -OH improves aqueous solubility relative to ’s trimethoxy or ’s chlorobenzyloxy derivatives .

Metabolic Stability :

  • Ethoxy () and benzyloxy () groups may slow oxidative metabolism compared to smaller substituents like methoxy .

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